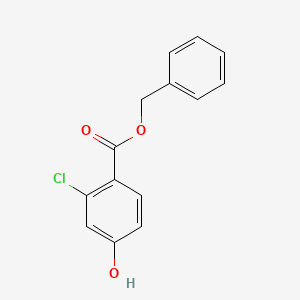

Benzyl 2-chloro-4-hydroxybenzoate

描述

Benzyl 2-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 2-chloro-4-hydroxybenzoate moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-hydroxybenzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-chloro-4-hydroxybenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, benzyl 2-chloro-4-hydroxybenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzyl 2-chloro-4-hydroxybenzoic acid.

Reduction: Benzyl 2-chloro-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Benzyl 2-chloro-4-hydroxybenzoate has been investigated for multiple research applications:

A. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. A study published in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

B. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving mitochondrial pathways and cell cycle regulation. A notable study published in Cancer Letters highlighted its ability to inhibit tumor growth by targeting specific molecular pathways related to cell proliferation .

C. Neuropharmacological Effects

This compound has been explored for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Research indicates that similar compounds can influence seizure thresholds in animal models, suggesting potential applications in epilepsy management.

Data Tables

The following tables summarize key findings related to the applications of this compound.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.15 | |

| MCF-7 (Breast Cancer) | 0.20 | |

| A549 (Lung Cancer) | 0.10 |

Case Studies

Several studies have documented the effects and mechanisms of action of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antibacterial activity of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth, supporting its potential use as a new antibiotic agent .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that this compound induces apoptosis via mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases involved in programmed cell death .

Case Study 3: Neuropharmacological Studies

A neuropharmacological study assessed the anticonvulsant properties of benzyl derivatives similar to this compound. The findings indicated that these compounds could significantly increase seizure thresholds in rodent models, suggesting their therapeutic potential for epilepsy treatment.

作用机制

The mechanism of action of Benzyl 2-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

相似化合物的比较

Benzyl 4-hydroxybenzoate: Similar structure but lacks the chlorine atom at the 2-position.

Benzyl benzoate: Lacks both the chlorine atom and the hydroxyl group.

2-Chloro-4-hydroxybenzoic acid: The acid form without the benzyl ester group.

Uniqueness: Benzyl 2-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine atom and the hydroxyl group on the benzoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

Benzyl 2-chloro-4-hydroxybenzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzyl group, a chlorine atom at the 2-position, and a hydroxyl group at the 4-position of the benzoate moiety. This structural configuration is believed to contribute to its distinct biological properties:

- Molecular Formula : CHClO

- Molecular Weight : 268.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological effects. The precise pathways are still under investigation, but potential mechanisms include:

- Enzyme Inhibition : It may affect enzymes involved in metabolic pathways.

- Antimicrobial Action : The compound exhibits activity against various bacterial strains by disrupting their metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 4-hydroxybenzoate | Lacks chlorine atom at the 2-position | Moderate antimicrobial properties |

| Benzyl benzoate | Lacks both chlorine atom and hydroxyl group | Limited biological activity |

| 2-Chloro-4-hydroxybenzoic acid | Acid form without benzyl ester group | Antimicrobial properties noted |

The presence of both the chlorine atom and hydroxyl group in this compound enhances its chemical reactivity and potential biological activity compared to these analogs.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that it exhibits potent effects against multi-drug resistant strains of Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a promising candidate for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research indicates that derivatives of hydroxybenzoates can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

- Antibacterial Activity Against A. baumannii :

- Mechanistic Studies :

- Comparative Antioxidant Activity :

常见问题

Q. Basic: What are the recommended synthetic methodologies for preparing Benzyl 2-chloro-4-hydroxybenzoate?

Q. Advanced: How can reaction conditions be optimized for higher yields or selectivity?

Answer (Basic):

The compound is typically synthesized via esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol, using a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates. For example, benzoyl chloride derivatives (e.g., benzyl chloroformate) are often employed in such esterification reactions under anhydrous conditions . Purification is achieved via recrystallization or column chromatography.

Answer (Advanced):

Kinetic modeling and Design of Experiments (DoE) can optimize reaction parameters. Evidence from enzymatic esterification studies (e.g., benzyl acetate synthesis) suggests that variables like temperature, solvent polarity, and catalyst loading significantly impact yield and selectivity . For instance, pseudo-first-order kinetic models can identify rate-limiting steps, while response surface methodology (RSM) optimizes multi-variable interactions.

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How is X-ray crystallography applied to resolve its crystal structure?

Answer (Basic):

Standard techniques include:

- NMR : H and C NMR to confirm substituent positions and ester linkage.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O ester).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification.

Reference databases like NIST Chemistry WebBook provide benchmark spectral data .

Answer (Advanced):

Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D molecular packing. Software suites like SHELX (for structure solution/refinement) and ORTEP-3 (for visualization) are widely used . Hydrogen-bonding interactions can be analyzed using graph set notation (e.g., Etter’s rules) to classify motifs like dimers, which are common in hydroxybenzoate derivatives .

Q. Basic: What safety protocols are essential when handling this compound?

Q. Advanced: How should reactive intermediates (e.g., acid chlorides) be managed during synthesis?

Answer (Basic):

- Use impervious gloves (nitrile or neoprene) and goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors.

- Store in sealed containers in dry, ventilated areas .

Answer (Advanced):

For intermediates like 2-chloro-4-hydroxybenzoyl chloride, inert atmospheres (N/Ar) minimize hydrolysis. Quenching protocols (e.g., slow addition to cold aqueous NaHCO) neutralize residual acid chlorides. Safety data sheets (SDS) for analogous compounds (e.g., benzoyl chloride) recommend spill containment with dry sand and avoidance of water contact due to exothermic reactions .

Q. Basic: How is purity assessed for this compound?

Q. Advanced: What role do hydrogen-bonding networks play in its crystallinity and stability?

Answer (Basic):

- HPLC : Reverse-phase chromatography with UV detection.

- Melting Point Analysis : Compare against literature values (e.g., NIST data ).

- TLC : Hexane/ethyl acetate gradients to monitor byproducts.

Answer (Advanced):

Hydrogen-bonding patterns dictate crystal packing and stability. Graph set analysis (e.g., , motifs) reveals intermolecular interactions between hydroxyl, carbonyl, and chloro groups. For example, 4-hydroxybenzoate derivatives often form dimers via O-H···O bonds, enhancing thermal stability . Computational tools like Mercury (CCDC) visualize these networks.

Q. Basic: How should researchers address contradictions in reported spectral or crystallographic data?

Q. Advanced: What statistical methods validate structural or mechanistic hypotheses?

Answer (Basic):

Cross-validate using multiple techniques (e.g., NMR, IR, SCXRD) and databases like PubChem or NIST . For crystallographic discrepancies, check for twinning or disorder in refinement models .

Answer (Advanced):

- R-factor analysis : Assess refinement quality in crystallography (e.g., for high-resolution data) .

- Multivariate Analysis : PCA (Principal Component Analysis) or PLS (Partial Least Squares) to correlate spectral data with structural features.

- Bayesian Statistics : Quantify uncertainty in kinetic or thermodynamic models .

属性

IUPAC Name |

benzyl 2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPTEWFNZEMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599535 | |

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115168-73-5 | |

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。